molecular formula C20H20N2O5S2 B3650436 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B3650436
M. Wt: 432.5 g/mol
InChI Key: ORJRNZUCPYOXCU-UHFFFAOYSA-N
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Description

Compounds with sulfonamide moieties are of great interest due to their wide spectrum of biological activities . They exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structure of similar compounds often involves intermolecular hydrogen bonding . For example, in one compound, intermolecular C11—H11···N2 hydrogen bonding was observed with C11···N21 = 3.463 (4) Å .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reduction of functional groups . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their molecular structure . For example, the presence of intermolecular hydrogen bonding can affect the compound’s solubility and stability .

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of enzymes such as dihydrofolate reductase (DHFR) . This inhibition is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Safety and Hazards

The safety and hazards of similar compounds often depend on their biological activities . For example, some sulfonamide derivatives have been reported to have antimicrobial and anticancer activities, which could potentially cause side effects .

Future Directions

The future directions of research on similar compounds often involve the synthesis of new derivatives and the investigation of their biological activities . For example, secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-15-3-11-19(12-4-15)28(23,24)22-17-7-13-20(14-8-17)29(25,26)21-16-5-9-18(27-2)10-6-16/h3-14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRNZUCPYOXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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